molecular formula C24H19ClN2O3 B11341240 7-chloro-6-methyl-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

7-chloro-6-methyl-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11341240
M. Wt: 418.9 g/mol
InChI Key: STMVSEGZFSXMNY-UHFFFAOYSA-N
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Description

7-CHLORO-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 7-chloro-6-methyl-4-oxo-4H-chromene-2-carboxylic acid with N-(4-methylphenyl)methylamine and 2-pyridinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

7-CHLORO-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-CHLORO-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-4H-chromene-2-carboxamide
  • 7-Chloro-4-oxo-4H-chromene-2-carboxamide
  • N-(4-Methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

7-CHLORO-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

7-chloro-6-methyl-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H19ClN2O3/c1-15-6-8-17(9-7-15)14-27(23-5-3-4-10-26-23)24(29)22-13-20(28)18-11-16(2)19(25)12-21(18)30-22/h3-13H,14H2,1-2H3

InChI Key

STMVSEGZFSXMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)Cl

Origin of Product

United States

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